molecular formula C11H16N2O2 B8750081 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)cyclohexan-1-one CAS No. 1196486-71-1

4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)cyclohexan-1-one

Cat. No.: B8750081
CAS No.: 1196486-71-1
M. Wt: 208.26 g/mol
InChI Key: LFQDPAZVUVYPEW-UHFFFAOYSA-N
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Description

4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)cyclohexan-1-one is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

1196486-71-1

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-one

InChI

InChI=1S/C11H16N2O2/c1-7(2)10-12-11(15-13-10)8-3-5-9(14)6-4-8/h7-8H,3-6H2,1-2H3

InChI Key

LFQDPAZVUVYPEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCC(=O)CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-hydroxy-isobutyramidine (Intermediate 8; 500 mg, 4.9 mmol) and 4 Å molecular sieves in tetrahydrofuran (15 mL) was stirred for 30 min at room temperature. Sodium hydride (60% dispersion; 204 mg, 5.1 mmol) was added and the mixture was heated to 60° C. for 20 min, and then cooled to room temperature. A solution of 4-oxo-cyclo-hexanecarboxylic acid ethyl ester (TCI America, Portland, Oreg., USA; 1.67 g, 9.8 mmol) in tetrahydrofuran (5 mL) was added. The reaction mixture was heated at reflux for 1 h and then cooled to room temperature and filtered. The solvent was evaporated and the residue was purified by flash chromatography, eluting with 1% methanol/dichloromethane to give 4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-cyclohexanone (630 mg, 62%) as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step Two
Quantity
1.67 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

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